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CAS No.: 91989-71-8

Cat. No.: B2773374 Get Quote

Abstract & Core Chemical Logic
5-(Chloromethyl)-3-methoxyisothiazole is a bifunctional heterocyclic building block. Its reactivity

is defined by the 5-chloromethyl moiety, which functions as a "benzylic-like" electrophile. The

isothiazole ring acts as an electron-withdrawing group (EWG) via induction, activating the

methylene carbon toward nucleophilic attack (

). However, the 3-methoxy group provides resonance donation, modulating this electrophilicity
and stabilizing the ring against nucleophilic aromatic substitution (

) at the 3-position.

Key Challenges:

Chemo-selectivity: Ensuring reaction occurs exclusively at the chloromethyl group without

displacing the methoxy group or cleaving the N–S bond (a known vulnerability of isothiazoles

under reducing or strongly basic conditions).

Safety: Chloromethyl heterocycles are potent alkylating agents and often severe vesicants.

Safety & Handling (Critical)
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Hazard Class: Vesicant / Lachrymator / Corrosive.

Engineering Controls: All weighing and reactions must be performed in a functioning fume

hood.

PPE: Double nitrile gloves, lab coat, and safety goggles.

Decontamination: Quench spills with dilute aqueous ammonia or 5% sodium thiosulfate to

destroy the alkylating potential.

Mechanistic Insight & Reaction Pathways[1][2][3]
The displacement of chloride in this scaffold proceeds almost exclusively via an

mechanism. The transition state is stabilized by the adjacent

-system of the isothiazole ring.

Graphviz Diagram: Reactivity Flowchart
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Figure 1:Reaction pathway logic. The primary vector is

substitution. The N-S bond cleavage is a competing pathway only under forcing reduction or
strong hydrolytic conditions.

Reagent Selection & Experimental Protocols
Nitrogen Nucleophiles (Amination)
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Objective: Synthesis of secondary/tertiary amines. Reagents: Primary/Secondary Amines

(Morpholine, Piperidine, substituted anilines). Base:

or DIPEA (Hünig's base). Solvent: Acetonitrile (MeCN) or DMF.

Protocol 1: Synthesis of 5-(Aminomethyl)-3-methoxyisothiazole Derivatives

Preparation: Dissolve 5-(chloromethyl)-3-methoxyisothiazole (1.0 equiv) in anhydrous MeCN

(0.2 M concentration).

Addition: Add

(2.0 equiv) followed by the amine (1.2 equiv).

Note: If using a volatile amine, use 2.5 equiv of the amine and omit the inorganic base.

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

Endpoint: Disappearance of the starting chloride peak (

signals shift).

Workup: Filter off the solid salts. Concentrate the filtrate. Partition the residue between

EtOAc and water.[1] Dry organic layer over

.

Purification: Flash column chromatography (DCM/MeOH gradient).

Oxygen Nucleophiles (Etherification)
Objective: Synthesis of isothiazolyl-methyl ethers. Reagents: Phenols or Alcohols. Base:

(for phenols) or NaH (for aliphatic alcohols). Solvent: DMF or THF.

Protocol 2: Phenolic Displacement (Williamson Ether Type)

Activation: In a vial, dissolve the phenol (1.1 equiv) in DMF. Add

(1.5 equiv) and stir at RT for 15 min to generate the phenoxide.
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Coupling: Add a solution of 5-(chloromethyl)-3-methoxyisothiazole (1.0 equiv) in DMF

dropwise.

Conditions: Stir at RT to 50°C for 3 hours.

Critical: Avoid temperatures >80°C to prevent potential attack on the 3-methoxy group (

).

Workup: Dilute with water, extract with

(to remove DMF), wash with brine.

Sulfur Nucleophiles (Thioetherification)
Objective: Introduction of thiol/sulfone handles. Reagents: Thiophenols, Alkyl thiols, or Sodium

sulfinates. Base:

or

.

Protocol 3: Thiol Substitution

Setup: Dissolve thiol (1.05 equiv) in EtOH or Acetone.

Base: Add

(1.2 equiv).

Addition: Add substrate (1.0 equiv) at 0°C, then warm to RT.

Reasoning: Thiolates are highly nucleophilic; lower temperature prevents double-alkylation

or side reactions.

Time: Usually complete within 1 hour at RT.

Azidation (Click Chemistry Precursor)
Objective: Synthesis of 5-(azidomethyl)-3-methoxyisothiazole. Reagent: Sodium Azide (
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). Solvent: DMSO or DMF.

Protocol 4: Azide Displacement

Reaction: Mix substrate (1.0 equiv) and

(1.5 equiv) in DMSO (0.5 M).

Conditions: Stir at RT for 12 hours.

Safety: Do not heat reaction mixtures containing azides and halogenated solvents

significantly above 60°C to avoid explosion risks.

Workup: Dilute with water, extract with EtOAc. Do not concentrate to dryness if the product is

low molecular weight (explosion hazard). Use the solution directly for "Click" cycloaddition.

Optimization & Troubleshooting Guide
Finkelstein Catalysis
If the reaction is sluggish (e.g., with sterically hindered nucleophiles), add 10 mol% Sodium

Iodide (NaI).

Mechanism: In situ conversion of the alkyl chloride to the more reactive alkyl iodide.

Solvent Choice: Acetone or Butanone (MEK) are ideal as NaCl precipitates, driving the

equilibrium.

Solvent Compatibility Matrix
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Solvent Suitability Comments

Acetonitrile (MeCN) Excellent
Good polarity, easy removal,

compatible with most bases.

DMF / DMSO Good

High solubility for salts (

,

), but hard to remove.

Ethanol (EtOH) Moderate

Good for thiols/amines; avoid

with strong alkoxides (trans-

etherification risk).

DCM / Chloroform Poor

Slow reaction rates for

; poor solubility for inorganic

bases.

Graphviz Diagram: Troubleshooting Decision Tree
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Figure 2:Systematic troubleshooting for substitution reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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